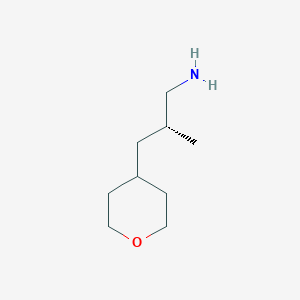

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-(oxan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHGCKXGLQFSDF-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-1-amine and oxane derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related but differ in substitution patterns, stereochemistry, or functional groups:

Physicochemical Properties

The tertiary amine 2-Methyl-1-(oxan-3-yl)propan-2-amine may exhibit lower water solubility due to reduced hydrogen-bonding capacity.

Basicity :

- Primary amines (e.g., target compound and 3-(oxan-4-yl)propan-1-amine) are generally more basic than tertiary amines (e.g., 2-Methyl-1-(oxan-3-yl)propan-2-amine) due to greater solvation effects .

Stereochemical Effects: The (R)-configuration in the target compound could lead to distinct biological interactions compared to its (S)-enantiomer or non-chiral analogs, as seen in related chiral amines .

Biological Activity

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine is a chiral compound characterized by its unique oxane ring structure and an amine functional group. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biological molecules.

The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group allows for hydrogen bonding and ionic interactions with proteins and enzymes, which can modulate their activity. The oxane ring contributes to the compound's stability and influences its binding affinity to various biomolecules.

Interaction with Biological Targets

- Enzymatic Interactions : The compound may act as a substrate or inhibitor in enzymatic reactions. Its structural features enable it to participate in significant biological interactions, influencing cellular processes such as metabolism and signal transduction.

- Receptor Binding : Preliminary studies suggest that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine may interact with receptors involved in neurotransmission and other physiological pathways, although specific receptor targets remain to be fully elucidated.

Comparative Biological Activity

The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine can be compared to structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine | Contains an oxane ring; chiral nature | Potential enzyme inhibitor; receptor interaction |

| 2-Methyl-3-(oxan-4-yl)propan-1-amine | Non-chiral version lacking specific stereochemistry | Different reactivity profile; less potent biological activity |

| 3-(Oxan-4-yl)propan-1-amine | Lacks the methyl group | Reduced binding affinity; altered biological interactions |

Study on Enzyme Inhibition

A notable study evaluated the inhibitory effects of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine on specific enzymes related to metabolic pathways. The research utilized high-throughput screening methods to assess the compound's efficacy against various targets, including those involved in glucose metabolism and inflammation.

Results:

- The compound exhibited significant inhibition of target enzymes, suggesting potential therapeutic applications in managing metabolic disorders.

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amines and related compounds. This computational approach helps identify structural features that correlate with biological activity, guiding future drug design efforts.

Findings:

The QSAR models indicated that modifications in the oxane ring significantly affect the compound's binding affinity and overall biological activity, providing insights for optimizing therapeutic agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.